1,3-Dihydrospiro[indene-2,4'-piperidine]
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Overview
Description
1,3-Dihydrospiro[indene-2,4’-piperidine] is a chemical compound with the molecular formula C₁₃H₁₇N. It is characterized by a spiro linkage between an indene and a piperidine ring, which imparts unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydrospiro[indene-2,4’-piperidine] can be synthesized through several synthetic routes. One common method involves the reaction of indene with piperidine under specific conditions to form the spiro compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Dihydrospiro[indene-2,4’-piperidine] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1,3-Dihydrospiro[indene-2,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydrospiro[indene-2,3’-piperidine]
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
Uniqueness
1,3-Dihydrospiro[indene-2,4’-piperidine] is unique due to its specific spiro linkage and the resulting structural configuration. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13/h1-4,14H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOICBZPOILCTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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